Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydrofuran-2-yl)cyclopentanol is an organic compound with the molecular formula C9H14O2. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound features a cyclopentanol moiety attached to a dihydrofuran ring, making it an interesting subject for various chemical studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dihydrofuran-2-yl)cyclopentanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 1-(4,5-dihydrofuran-2-yl)cyclopentanol can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydrofuran-2-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
1-(4,5-Dihydrofuran-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5-dihydrofuran-2-yl)cyclopentanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog with a cyclopentanol moiety but lacking the furan ring.
Furan-2-ylmethanol: Contains a furan ring but with a different substituent.
Cyclopentanone: A ketone derivative of cyclopentanol.
Uniqueness
1-(4,5-Dihydrofuran-2-yl)cyclopentanol is unique due to the presence of both a cyclopentanol and a dihydrofuran ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
129529-77-7 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-5-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H14O2/c10-9(5-1-2-6-9)8-4-3-7-11-8/h4,10H,1-3,5-7H2 |
InChI Key |
CPSMHSVRWOKNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.